molecular formula C24H24O3 B105342 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid CAS No. 158938-08-0

4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid

Cat. No. B105342
M. Wt: 360.4 g/mol
InChI Key: APIUMVXKBCYBSC-UHFFFAOYSA-N
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Description

The compound 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is a derivative of terphenyl carboxylic acid, which is a class of compounds known for their interesting chemical and physical properties. These compounds often exhibit polymorphism and can form various crystal structures with different packing arrangements due to weak interactions such as hydrogen bonding . They are also relevant in the field of high-performance liquid chromatography for the determination of carboxylic acids .

Synthesis Analysis

The synthesis of related compounds typically involves polycondensation reactions under various conditions. For instance, 4'-Acetoxybiphenyl-4-carboxylic acid (4'-ABCA) can be polycondensed to form oligomers and polymers with different degrees of polymerization depending on the reaction conditions, such as temperature and solvent . Similarly, derivatives of terphenyl carboxylic acid can be synthesized through reactions like aromatization, as seen in the preparation of Methyl 4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-carboxylate .

Molecular Structure Analysis

The molecular structure of terphenyl carboxylic acid derivatives is characterized by the presence of aromatic rings and various functional groups that influence their physical and chemical properties. Single crystal X-ray analysis has been used to determine the crystal structures of chiral mesogenic derivatives, revealing smectic-like layer structures with specific molecular tilt angles . The molecular structure is also influenced by the presence of substituents, which can lead to different polymorphic forms .

Chemical Reactions Analysis

Terphenyl carboxylic acid derivatives can undergo various chemical reactions, including esterification and acylation. These reactions are often used to modify the physical properties of the compounds or to introduce specific functional groups for further chemical transformations . The phenylacetyloxymethylene group, for example, has been used as a carboxyl protecting group in benzyl penicillin chemistry, which can be removed with immobilized penicillin acylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of terphenyl carboxylic acid derivatives are diverse and depend on their molecular structure. They can exhibit multiple smectic phases, including rare ones like the smectic F phase, and their transition temperatures can be affected by small changes in molecular structure . The derivatives also show interesting optical properties, such as high hyperpolarizability, which makes them attractive for studies of nonlinear optical properties . Additionally, the crystal structures of these compounds can undergo reversible phase transitions, which involve changes in volume and morphology .

Scientific Research Applications

1. Crystal Structure Analysis

  • The crystal structures of derivatives of terphenyl carboxylic acids, similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, have been studied to understand the influence of hydrogen bonding on crystal packing. Such studies are crucial for the development of materials with specific physical properties (Owczarzak et al., 2013).

2. Hydrogen Bonding Studies

  • Research on compounds like 4-aminophenyl ethanol, which can form hydrogen bonds with carboxylic acids, provides insights into the complex structures and interactions relevant to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. These studies are significant in understanding molecular interactions in various chemical and biological systems (Obenchain et al., 2015).

3. Synthesis of Polymers

  • Initiators derived from compounds similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid have been used for the synthesis of polymers like poly(ε-caprolactones) and poly(methyl methacrylate), which have a wide range of industrial applications (Sane et al., 2013).

4. Solid Phase Synthesis

  • Derivatives of terphenyl carboxylic acids have been used as linkers in solid-phase synthesis. This approach is crucial for the development of pharmaceutical compounds and complex organic molecules (Bleicher et al., 2000).

5. Polymer Material Development

  • Research into the solubility and thermal properties of polymers derived from terphenyl carboxylic acids contributes to the development of new materials with specific characteristics for various applications (Spiliopoulos & Mikroyannidis, 1998).

6. Synthesis of Pharmaceutical Intermediates

  • The synthesis of 4''-alkoxy-1,1':4',1''-terphenyl-4-carboxylic acids, similar to the compound , plays a role in the production of pharmaceutical intermediates for antifungal agents like Caspofungin analogs (Zhang Wan-nian, 2010).

7. Understanding Magnetic Properties

  • Studies on organic nitroxides related to terphenyl carboxylic acids help in understanding the magnetic properties of these compounds, which is significant in the field of material science (Field & Lahti, 2003).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields such as materials science, pharmaceuticals, or organic synthesis, among others .

properties

IUPAC Name

4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIUMVXKBCYBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid

CAS RN

158938-08-0
Record name 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid
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Synthesis routes and methods I

Procedure details

20.1 g of 4′-iodobiphenyl-4-carboxylic acid, 13.1 g of sodium carbonate and 21.4 g of glycol ester of 4-n-pentoxyphenylboronic acid are introduced into 260 g of dimethyl sulfoxide (DMSO) and, after addition of 160 mg of PdCl2(PPh3)2, heated at 100-110° C. for 2 hours. The solid is filtered off at 40° C., washed with dimethyl sulfoxide and suspended in 100 ml of water. It is then heated to 80° C., and 47 g of 37% strength sulfuric acid are added dropwise over the course of 1 hour. The mixture is stirred at 80° C. for a further 30 minutes, cooled at 40° C. and filtered. Drying and crystallization from dimethylacetamide results in 18 g (81%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%.
Quantity
20.1 g
Type
reactant
Reaction Step One
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13.1 g
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reactant
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[Compound]
Name
glycol ester
Quantity
21.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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260 g
Type
solvent
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Quantity
160 mg
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catalyst
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Synthesis routes and methods II

Procedure details

32.4 g of 4′-iodobiphenyl-4-carboxylic acid are introduced together with 25.8 g of glycol ester of 4-n-pentoxyphenylboronic acid and 15.9 g of sodium carbonate into 300 ml of ethylene glycol and, while stirring vigorously, 18 mg of PdCl2 and 26.6 mg of PPh3 are added, and the mixture is stirred at 80° C. for 6 hours. The hot reaction mixture is cautiously poured into a mixture of 30 g of 37% strength sulfuric acid and 200 g of water, and the mixture is heated at 90-100° C. for 30 minutes. After filtration and washing with water, the crude product is dried at 80° C./100 mbar and then recrystallized from dimethylacetamide. This affords after drying 24.1 g (67%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of <99%.
Quantity
32.4 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
200 g
Type
solvent
Reaction Step Two
Name
Quantity
26.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
18 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a first step, 4′-bromo-4-hydroxybiphenyl is reacted with an n-pentyl halide to give the corresponding 4′-bromo-4-n-pentoxybiphenyl. The 4′-bromo-4-n-pentoxybiphenyl is reacted in a second step with n-butyllithium at −78° C. to form, by transmetallation, 4′-lithium-4-n-pentoxybiphenyl which, in another step likewise at −78° C., is reacted with triisopropyl borate. Hydrolysis and work-up result in 4′-n-pentoxybiphenyl-4-boronic acid which is reacted in further steps with 4-iodobenzoic acid in a standard Suzuki coupling. The 4″-n-pentoxy[1,1′:4′,1″]-terphenyl-4-carboxylic acid is obtained as crude product which is purified by chromatography on silica gel.
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Synthesis routes and methods IV

Procedure details

162 g of 4′-iodobiphenyl-4-carboxylic acid are introduced together with 129 g of glycol ester of 4-n-pentoxyphenylboronic acid and 79.5 g of sodium carbonate into 1.5 l of ethylene glycol and, while stirring vigorously, 350 mg of PdCl2(PPh3)2 are added and the mixture is stirred at 80° C. for 6 hours. The hot reaction mixture is cautiously poured into a mixture of 150 g of 37% strength sulfuric acid and 1,000 g of water, and the mixture is heated at 90-100° C. for 30 minutes. After filtration and washing with water, the crude product is dried at 80° C./100 mbar and then recrystallized from dimethylacetamide. This affords after drying 141 g (78%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%.
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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350 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Norris, J VanAlsten, S Hubbs, M Ewing… - … Process Research & …, 2008 - ACS Publications
Many years ago anidulafungin 1 was identified as a potentially useful medicine for the treatment of fungal infections. Its chemical and physical properties as a relatively high molecular …
Number of citations: 24 pubs.acs.org
ML Hupfer, J Dellith, M Seyring, M Diegel… - Advanced …, 2023 - Wiley Online Library
Layers of aligned dyes are key to photo‐driven charge separation in dye sensitized solar cells, but cannot be exploited as rectifying membranes in photocatalysis to separate half‐cells …
Number of citations: 3 onlinelibrary.wiley.com
L Wang, YM Wei, Y Zhao, XF Duan - The Journal of Organic …, 2019 - ACS Publications
The combination of commonly used FeCl 3 /SIPr with Ti(OEt) 4 /PhOM enabled a highly general iron-based catalyst system, which could efficiently catalyze the biaryl coupling reaction …
Number of citations: 15 pubs.acs.org

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